molecular formula C10H11FN4 B1468100 [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249001-42-0

[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468100
M. Wt: 206.22 g/mol
InChI Key: JDLOKQKVUYPSFN-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of fluoro-methylphenyl compounds . These compounds often have interesting chemical and biological properties. For example, (2-fluoro-4-methylphenyl)methanamine hydrochloride is a related compound .


Molecular Structure Analysis

The molecular structure of these compounds often includes a fluoro-methylphenyl group. For instance, (1R)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride has a molecular weight of 189.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, (2-fluoro-4-methylphenyl)methanamine hydrochloride is a powder stored at room temperature .

Safety And Hazards

Safety and hazards can vary. For example, (4’-fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride has hazard statements H302, H315, H319, H332, H335 .

Future Directions

The future directions for these compounds are vast, given their diverse chemical and biological properties. They could be further studied for their potential applications in various fields .

properties

IUPAC Name

[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOKQKVUYPSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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